molecular formula C19H21N3O4S B2955234 N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide CAS No. 921786-98-3

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2955234
CAS No.: 921786-98-3
M. Wt: 387.45
InChI Key: GEKOSKNFVKFMCS-UHFFFAOYSA-N
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Description

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a synthetic indoline sulfonamide derivative offered for research purposes. This compound is part of a class of molecules featuring a benzenesulfonamide group linked to an indoline core, a scaffold of significant interest in medicinal chemistry . Its structure is analogous to compounds investigated as potential inhibitors of human carbonic anhydrase (hCA) isoforms . The primary sulfonamide group (SO₂NH₂) is a known zinc-binding function that can coordinate with the active site of carbonic anhydrase enzymes, making this compound a candidate for research into enzyme inhibition and selectivity . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the effect of the N-ethyl substitution on the indoline ring on potency and isoform selectivity. Such studies are crucial for developing novel inhibitors for research applications in areas like cancer and other pathological conditions . The propionamide linker may contribute to molecular flexibility and facilitate hydrogen bonding within a protein binding site . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)4-2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOSKNFVKFMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that combines an indole moiety with a sulfonamide group and a propionamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O4S, with a molecular weight of approximately 401.5 g/mol. The compound features distinct functional groups that contribute to its biological activity:

Functional GroupDescription
Indole MoietyKnown for diverse biological activities
Sulfonamide GroupEnhances binding affinity to biological targets
Propionamide GroupContributes to the overall stability and reactivity

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The indole moiety is recognized for its ability to modulate receptor activity, while the sulfonamide group may enhance binding specificity. The precise pathways through which this compound exerts its effects remain under investigation.

Anticancer Activity

Research indicates that indole derivatives, including this compound, display significant cytotoxic effects against various cancer cell lines. In vitro studies using the Hep-G2 liver cancer cell line revealed promising results:

CompoundCell Viability (%) at 100 µg/mLReference
This compound12.93 ± 0.55
Standard Drug (Doxorubicin)10.8 ± 0.41

These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of cytotoxicity assays were conducted on various indole derivatives, including this compound. The MTT assay demonstrated significant anti-proliferative effects against Hep-G2 cells, indicating potential as an anticancer agent .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of similar indole derivatives revealed that modifications to the indole ring significantly impact biological activity. For instance, the introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cell lines .
  • In Vivo Studies : Future research should focus on in vivo models to assess the therapeutic efficacy and safety profile of this compound, particularly in murine models of cancer and infection.

Comparison with Similar Compounds

Key Observations :

  • Isoxazole and thiazole substituents (e.g., in ) enhance solubility but may reduce stability under acidic conditions .
  • Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic resistance, a feature absent in the target compound .

Pharmacokinetic Considerations

  • Solubility: The target compound’s indolinone group may reduce aqueous solubility compared to phenolic () or isoxazole derivatives () but improve membrane permeability .
  • Metabolic Stability: Ethyl and oxo groups on the indolinone ring could slow hepatic metabolism relative to methyl or hydroxyl substituents .

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